Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea with trifluoroacetone and α-bromoacetophenone. This reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to interact with DNA and proteins can result in the disruption of cellular functions and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
6-Phenylimidazo[2,1-b]thiazole: Investigated for its anti-inflammatory and analgesic properties.
2-Methyl-6-phenylimidazo[2,1-b]thiazole: Explored for its antimicrobial potential.
Uniqueness
Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c1-15-6(14)4-5(8(9,10)11)12-7-13(4)2-3-16-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMYLGXXNMNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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